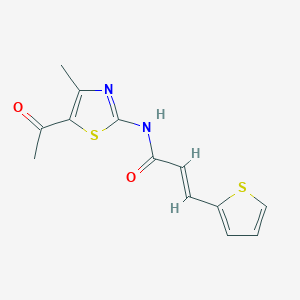
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H12N2O2S2 and its molecular weight is 292.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that combines thiazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole Ring : Cyclization of suitable precursors under acidic or basic conditions.
- Acetylation : The thiazole ring undergoes acetylation using acetic anhydride or acetyl chloride.
- Formation of Thiophene Ring : Synthesized via methods such as the Paal-Knorr synthesis.
- Coupling Reaction : The thiazole and thiophene rings are coupled through amide bond formation using coupling agents like EDCI or DCC in the presence of a base.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with thiazole and thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole derivatives demonstrate antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae at concentrations as low as 1 µg/mL .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 15 (E. coli), 18 (S. aureus) | 12 (A. niger), 14 (A. oryzae) |
| Reference Compound A | 20 (E. coli), 22 (S. aureus) | 15 (A. niger), 17 (A. oryzae) |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating pain associated with conditions like neuropathic pain . The mechanism may involve modulation of the α7 nicotinic acetylcholine receptor pathways, which play a crucial role in inflammatory responses.
The biological mechanisms underlying the activity of this compound are thought to involve:
- Enzyme Inhibition : Interaction with specific enzymes that are crucial for bacterial survival or inflammatory processes.
- Receptor Modulation : Binding to nicotinic acetylcholine receptors, which may lead to downstream effects on pain perception and inflammation.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including our compound, against common bacterial strains. Results indicated that modifications to the thiazole ring significantly influenced antibacterial potency, with optimal substitutions enhancing activity .
- Case Study on Anti-inflammatory Effects : In a controlled experiment involving mice subjected to oxaliplatin-induced neuropathic pain, administration of the compound resulted in a notable reduction in pain scores compared to controls .
Eigenschaften
IUPAC Name |
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-8-12(9(2)16)19-13(14-8)15-11(17)6-5-10-4-3-7-18-10/h3-7H,1-2H3,(H,14,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMCUELURVJHEM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CS2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













